molecular formula C21H12BrClO2 B2958149 6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one CAS No. 332104-26-4

6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one

Cat. No.: B2958149
CAS No.: 332104-26-4
M. Wt: 411.68
InChI Key: MFSYROIGMOLZNA-UHFFFAOYSA-N
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Description

6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(3-chlorophenyl)-4-phenylchromen-2-one with bromine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(3-chlorophenyl)-4-hydroxyquinolin-2(1H)-one
  • 6-Bromo-3-(3-chlorophenyl)-2,4(1H,3H)-quinazolinedione

Uniqueness

6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrClO2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)20(21(24)25-18)14-7-4-8-16(23)11-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSYROIGMOLZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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